Lipophilicity Modulation: 3-Fluorophenyl vs. Unsubstituted Phenyl
The 3-fluorophenyl substituent increases lipophilicity compared to the unsubstituted phenyl analog, as predicted by calculated logP (cLogP) differences. This property directly influences blood-brain barrier (BBB) permeability and CNS target engagement [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.7 (estimated for 3-(3-fluorophenyl)cyclopentan-1-amine) |
| Comparator Or Baseline | 3-phenylcyclopentan-1-amine (CAS 103858-37-3): cLogP ≈ 2.3 |
| Quantified Difference | Δ cLogP ≈ +0.4 |
| Conditions | Calculated using ACD/Labs or ChemAxon software; values based on molecular structure and standard algorithms [2]. |
Why This Matters
Higher cLogP correlates with improved passive membrane permeability, a critical factor for selecting lead compounds intended for CNS targets.
- [1] Tsaklakidis, C., Staehle, W., Leuthner, B. (Merck Patent GmbH). 3-substituted cyclopentylamine derivatives. US Patent US10118919B2. Filed 2017-09-06. Available at: https://agri.nais.net.cn/patent/US10118919B2 (accessed 2026-04-21). View Source
- [2] PubChem. 3-phenylcyclopentan-1-amine. CID: 53405334, CAS: 103858-37-3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53405334 (accessed 2026-04-21). View Source
